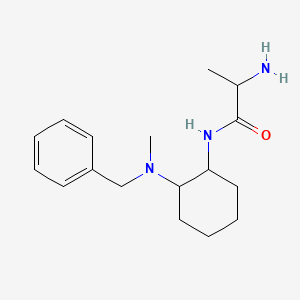

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide

Descripción

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclohexyl ring, and a benzyl(methyl)amino group.

Propiedades

Fórmula molecular |

C17H27N3O |

|---|---|

Peso molecular |

289.4 g/mol |

Nombre IUPAC |

2-amino-N-[2-[benzyl(methyl)amino]cyclohexyl]propanamide |

InChI |

InChI=1S/C17H27N3O/c1-13(18)17(21)19-15-10-6-7-11-16(15)20(2)12-14-8-4-3-5-9-14/h3-5,8-9,13,15-16H,6-7,10-12,18H2,1-2H3,(H,19,21) |

Clave InChI |

CUEGXVIPFGXYJP-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC1CCCCC1N(C)CC2=CC=CC=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide typically involves the condensation of potassium acyltrifluoroborates (KATs) with amines, followed by oxidation to form the desired amide. This process can be conducted as a one-pot procedure or via isolation of the intermediate trifluoroborate iminium (TIM) species . The reaction conditions often include acid-promoted condensation and oxidation with hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different amide derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino and benzyl(methyl)amino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various amide derivatives, while reduction reactions can produce modified amines.

Aplicaciones Científicas De Investigación

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide has several scientific research applications:

Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: It can be used in the study of biological processes and as a potential therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)acetamide

- 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)butanamide

Uniqueness

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide is unique due to its specific structural features, such as the presence of a cyclohexyl ring and a benzyl(methyl)amino group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide, also referred to as a derivative of the well-known compound AS-1, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant effects and neuropharmacology. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an amino group, a cyclohexyl moiety, and a benzyl(methyl)amino group. Its molecular formula is C_{16}H_{24}N_{2}O, and it exhibits properties that suggest potential for modulation of neurotransmitter systems, particularly those involved in seizure activity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant properties of AS-1, the parent compound related to 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide. AS-1 has demonstrated significant efficacy across multiple seizure models:

- Maximal Electroshock (MES) Test : Effective in preventing seizures induced by electrical stimulation.

- Pentylenetetrazole (PTZ) Test : Showed protective effects against seizures triggered by PTZ administration.

- 6-Hz Test : Demonstrated efficacy in a model known for drug-resistant epilepsy.

These results suggest that 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide may possess similar anticonvulsant properties, warranting further investigation into its therapeutic potential.

The mechanism by which AS-1 exerts its effects involves modulation of the excitatory amino acid transporter 2 (EAAT2). Studies indicate that AS-1 enhances glutamate uptake in vitro, suggesting it acts as a positive allosteric modulator. This mechanism is crucial for maintaining glutamate homeostasis in the central nervous system and may contribute to its anticonvulsant activity .

Pharmacokinetics and Toxicology

In terms of pharmacokinetics, 2-Amino-N-((2S)-2-(benzyl(methyl)amino)cyclohexyl)propanamide exhibits favorable characteristics:

- Absorption : High permeability in parallel artificial membrane permeability assays.

- Metabolic Stability : Exhibits excellent stability when subjected to human liver microsomes.

- Toxicity Profile : No significant hepatotoxic effects were observed at concentrations up to 10 μM in HepG2 cells, indicating a favorable safety margin.

These pharmacokinetic properties suggest that the compound could be suitable for further development as a therapeutic agent.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| PubMed Study | Identified AS-1 as a broad-spectrum anticonvulsant with significant efficacy in various seizure models. |

| MDPI Research | Demonstrated enhancement of glutamate uptake through EAAT2 modulation, indicating a novel mechanism of action. |

| ACS Publications | Highlighted the compound's drug-like properties and potential for clinical development in epilepsy treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.